4-(4-Fluorophenyl)oxazol-2-amine - 157429-08-8

4-(4-Fluorophenyl)oxazol-2-amine

Catalog Number: EVT-1220794
CAS Number: 157429-08-8
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis Analysis: While a direct synthesis route for 4-(4-Fluorophenyl)oxazol-2-amine wasn't detailed in the provided literature, a related compound, 5-(4-Fluorophenyl)oxazol-2-amine, was synthesized. This synthesis involved reacting cyanourea with 4-fluorophenacyl bromide []. This suggests a similar synthetic approach could be employed for 4-(4-Fluorophenyl)oxazol-2-amine, potentially involving the reaction of a suitable cyanourea derivative with an appropriately substituted phenacyl bromide.

Anticancer Activity:

  • Applications: Specifically, these derivatives exhibited cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and HepG2 (liver cancer) cells []. This activity highlights their potential as lead compounds for developing novel anticancer agents.

FLT3 Inhibition:

  • Description: Certain derivatives of 4-(4-Fluorophenyl)oxazol-2-amine, particularly 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (compound 7c), have exhibited potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3) [].

Anti-leukemic Activity:

  • Mechanism of Action: By inhibiting FLT3, compound 7c effectively suppresses the proliferation of FLT3-ITD+ (internal tandem duplication) AML cells and induces apoptosis in these cells []. This targeted action makes it a promising candidate for developing new therapies against AML, particularly for patients with FLT3 mutations.

PARP Inhibition Synergism:

  • Description: Combination treatment involving derivatives of 4-(4-Fluorophenyl)oxazol-2-amine, such as compound 7c, and PARP (poly (ADP-ribose) polymerase) inhibitors has demonstrated synergistic anticancer effects [, ].

5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine

Compound Description: This compound shares the core structure of 4-(4-fluorophenyl)oxazol-2-amine but features an additional 4-pyridyl substituent at the 5-position of the oxazole ring. [] The crystal structure of this compound is stabilized by intermolecular N—H⋯N hydrogen bonding. []

5-(4-Fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c)

Compound Description: This compound, also known as Compound 7c, exhibits potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). [] It demonstrates efficacy against FLT3-ITD+ acute myeloid leukemia (AML) cells by inhibiting their proliferation and inducing apoptosis. []

5-(4-Fluorophenyl)-N-(naphthalen-1-yl)oxazol-2-amine (AIU2008)

Compound Description: Developed as a modification of Compound 7c, AIU2008 demonstrates improved anti-leukemic activity against FLT3-ITD–positive AML cells. [] It exhibits potent inhibition of cell growth and induces apoptotic death. [] Additionally, AIU2008 down-regulates DNA repair genes, enhancing its anti-cancer potential. []

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Compound Description: This compound is structurally analogous to 4-(4-fluorophenyl)oxazol-2-amine, featuring a thiazole ring in place of the oxazole. [] It was synthesized via the Hantzsch thiazole synthesis and exhibits in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []

Properties

CAS Number

157429-08-8

Product Name

4-(4-Fluorophenyl)oxazol-2-amine

IUPAC Name

4-(4-fluorophenyl)-1,3-oxazol-2-amine

Molecular Formula

C9H7FN2O

Molecular Weight

178.16 g/mol

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-13-9(11)12-8/h1-5H,(H2,11,12)

InChI Key

ANTIKVAJAUKENU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=COC(=N2)N)F

Synonyms

4-(4-Fluoro-phenyl)-oxazol-2-ylaMine

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)N)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.